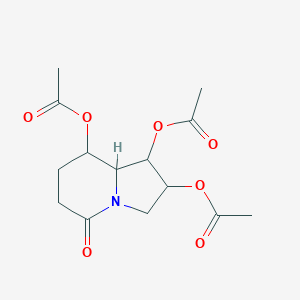![molecular formula C15H17N5O3 B14760355 N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . This compound, in particular, has garnered interest due to its potential antiviral and antimicrobial properties .
準備方法
The synthesis of N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction is carried out under specific conditions to ensure the desired product is obtained. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
化学反応の分析
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Aromatic substitution reactions are common, where different substituents can be introduced into the quinoxaline ring.
Common reagents used in these reactions include palladium catalysts, sodium acetate, and potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity . The exact molecular pathways involved are still under investigation, but it is known to affect various biological processes .
類似化合物との比較
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a quinoxaline core.
Carbadox: Used as a growth promoter in animal feed.
What sets this compound apart is its unique structure, which imparts specific biological activities that are being explored for various applications .
特性
分子式 |
C15H17N5O3 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22) |
InChIキー |
IFMRJCJHUJEJJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3C(=C(N=N3)C(=O)NCCCOC)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)

![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)

![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)



![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)

![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)

